![molecular formula C26H32FN3O3 B2606594 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 896364-32-2](/img/structure/B2606594.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H32FN3O3 and its molecular weight is 453.558. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development and PET Imaging
One significant application of derivatives similar to the mentioned compound is in the development of radioligands for positron emission tomography (PET) imaging. For instance, fluorinated derivatives of WAY 100635 have been synthesized for use as 5-HT1A antagonists, contributing to the understanding of serotonin systems in the brain. These compounds, when labeled with fluorine-18, have been evaluated for their biological properties in rats and compared with existing radioligands, showing potential for assessing dynamic changes in serotonin levels and receptor distribution (Lang et al., 1999). Similarly, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have been prepared and tested, showing high brain uptake and stability, making them promising candidates for improved in vivo quantification of 5-HT1A receptors (García et al., 2014).
Analytical Techniques in Pharmacokinetics
Another research application involves the development of analytical techniques for determining the concentration of specific compounds in biological samples, which is crucial for pharmacokinetic studies. For example, a liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method was validated for the determination of MEFWAY and MPPF in rat plasma and brain samples, facilitating the study of brain penetration and pharmacokinetics of these compounds (Zheng et al., 2013).
Chemical Synthesis and Molecular Design
The synthesis and molecular design of compounds with specific functionalities play a crucial role in the development of new therapeutic agents and diagnostic tools. For instance, the synthesis of polyamides containing uracil and adenine demonstrates the chemical versatility of piperazine derivatives, allowing for the creation of novel polymers with potential applications in biotechnology and materials science (Hattori & Kinoshita, 1979).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3/c27-21-8-4-5-9-22(21)29-12-14-30(15-13-29)23(17-28-26(31)19-6-2-1-3-7-19)20-10-11-24-25(16-20)33-18-32-24/h4-5,8-11,16,19,23H,1-3,6-7,12-15,17-18H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMPJHAUIOGZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.